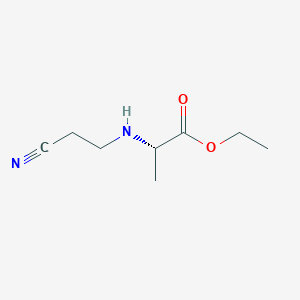
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) is a chemical compound that is commonly used in scientific research. It is a derivative of alanine, which is a non-essential amino acid that is found in many proteins. L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) is a useful tool for researchers because of its ability to mimic the behavior of alanine in biological systems.
Mecanismo De Acción
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is metabolized in the body by alanine transaminase. This enzyme transfers the amino group from L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) to an alpha-keto acid, forming alanine and a new alpha-keto acid. This process is important for the metabolism of amino acids in the body and for the production of energy.
Efectos Bioquímicos Y Fisiológicos
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) has a number of biochemical and physiological effects. It is a non-toxic compound that is easily metabolized in the body. It has been shown to increase the levels of alanine in the blood and tissues, which can have a number of effects on metabolism and energy production. It may also have an effect on the immune system, although more research is needed in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) has a number of advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other amino acid derivatives. However, there are some limitations to its use. It may not be suitable for all types of experiments, and researchers should be aware of its potential interactions with other compounds in their experimental systems.
Direcciones Futuras
There are a number of future directions for research on L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)). One area of interest is its potential use as a therapeutic agent. It has been shown to have anti-inflammatory properties in some studies, and it may have other health benefits as well. Another area of interest is its use in the synthesis of new amino acid derivatives. Researchers are always looking for new ways to modify amino acids for use in a variety of applications, and L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) may be a useful starting point for this work.
Conclusion
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is a useful tool for scientific research. Its ability to mimic the behavior of alanine in biological systems makes it a valuable substrate for studying the metabolism of amino acids. It has a number of biochemical and physiological effects, and it may have potential as a therapeutic agent. While there are some limitations to its use, researchers continue to explore new directions for research on L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)).
Métodos De Síntesis
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) can be synthesized using a variety of methods. One common method involves the reaction of alanine with ethyl cyanoacetate in the presence of a base such as sodium hydroxide. This reaction produces L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) along with sodium ethoxide as a byproduct. Other methods involve the use of different reagents or solvents, but the basic reaction mechanism is the same.
Aplicaciones Científicas De Investigación
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) is used in a wide range of scientific research applications. One common use is as a substrate for alanine transaminase, an enzyme that is involved in the metabolism of amino acids. Researchers use L-Alanine, N-(2-cyanoethyl)-, ethyl ester (L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI)) to study the kinetics and mechanism of this enzyme. It is also used as a precursor for the synthesis of other amino acid derivatives.
Propiedades
Número CAS |
128427-24-7 |
|---|---|
Nombre del producto |
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) |
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
ethyl (2S)-2-(2-cyanoethylamino)propanoate |
InChI |
InChI=1S/C8H14N2O2/c1-3-12-8(11)7(2)10-6-4-5-9/h7,10H,3-4,6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
QJERSMYDZNFZDK-ZETCQYMHSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)NCCC#N |
SMILES |
CCOC(=O)C(C)NCCC#N |
SMILES canónico |
CCOC(=O)C(C)NCCC#N |
Sinónimos |
L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
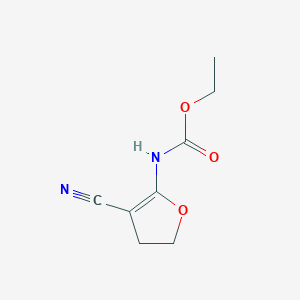
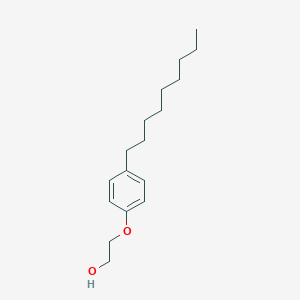
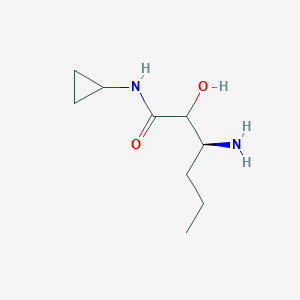




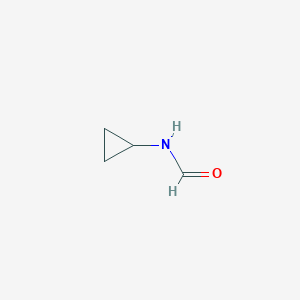
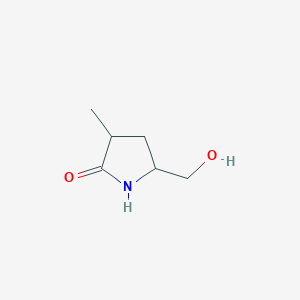
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
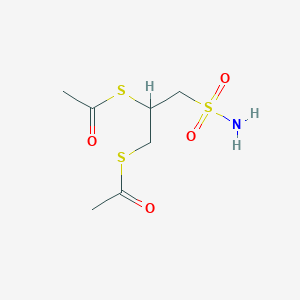
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)